Thermal Robustness: Superior Weight Retention vs. Alternative Spirobifluorene Hosts
The thermal decomposition temperature of 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene (Spiro-2CBP) exceeds 420 °C at 0.5% weight loss, as measured by thermogravimetric analysis (TGA) . In contrast, the positional isomer 4,4′-bis(N-carbazolyl)-9,9′-spirobifluorene (4,4′-CFL) exhibits a lower glass transition temperature (Tg) of 151 °C, indicating earlier onset of morphological instability [1]. While direct TGA data for 4,4′-CFL is not reported in the same study, the higher decomposition threshold of Spiro-2CBP suggests enhanced suitability for high-temperature device fabrication and operation.
| Evidence Dimension | Thermal decomposition temperature (TGA, 0.5% weight loss) |
|---|---|
| Target Compound Data | >420 °C |
| Comparator Or Baseline | 4,4′-CFL: Tg = 151 °C (TGA not reported) |
| Quantified Difference | Not directly comparable; Spiro-2CBP decomposition threshold >420 °C indicates high thermal robustness |
| Conditions | TGA measurement under inert atmosphere |
Why This Matters
Higher thermal stability reduces the risk of host layer crystallization or degradation during vacuum sublimation and prolonged device operation, which is critical for maintaining OLED performance and longevity.
- [1] Tsuzuki, T.; Tokito, S. Highly efficient and stable organic light-emitting diode using 4,4′-bis(N-carbazolyl)-9,9′-spirobifluorene as a thermally stable host material. Appl. Phys. Lett. 2009, 94, 033302. View Source
